![molecular formula C20H20ClN3OS B2837951 1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 862979-27-9](/img/structure/B2837951.png)
1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CDC25A inhibitor II and has been found to have inhibitory effects on the CDC25A protein, which plays a crucial role in cell cycle regulation. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinoline derivatives have been extensively studied for their diverse biological activities. A study by Rajanarendar et al. (2010) synthesized a series of quinoline-based compounds, which exhibited significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010). This suggests that quinoline derivatives, including the one you're interested in, could potentially be explored for their antimicrobial properties and as insecticidal agents.
Anticorrosive Properties
Corrosion inhibition is another research area where quinoline compounds have found application. Zarrouk et al. (2014) conducted a study on quinoxalines, a class closely related to quinolines, demonstrating their efficiency as corrosion inhibitors for copper in acidic media (Zarrouk et al., 2014). This implies that the specific quinoline compound you mentioned may also have potential as a corrosion inhibitor in various industrial applications.
Electronic and Optical Properties
Quinoline derivatives have also been explored for their electronic and optical properties , making them candidates for photovoltaic and photoconductive applications. Zeyada et al. (2016) investigated the photovoltaic properties of quinoline derivatives, highlighting their potential in organic–inorganic photodiode fabrication (Zeyada et al., 2016). This indicates that the compound might be of interest for developing new materials in solar energy conversion and optoelectronics.
Molecular Docking and Antioxidant Studies
Finally, the chemical structure of quinoline compounds makes them suitable for molecular docking studies, potentially leading to the discovery of new drugs. Kalaiyarasi et al. (2019) synthesized acylthiourea derivatives of quinoline and assessed their antioxidant activity and docking studies for anti-inflammatory, antimalarial, and anti-tuberculosis activities (Kalaiyarasi et al., 2019). This suggests that the specific compound you're interested in could be researched further for its potential in drug development and as an antioxidant.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-12-6-7-13(2)18-17(12)10-14(19(25)24-18)8-9-22-20(26)23-16-5-3-4-15(21)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQAGKXUOIVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


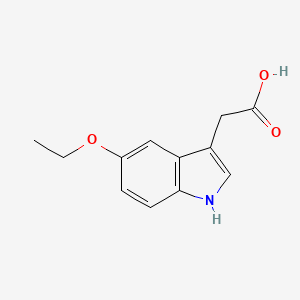
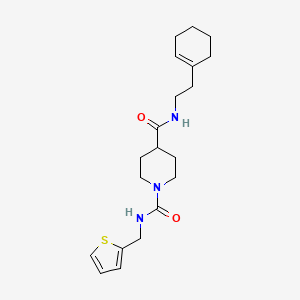


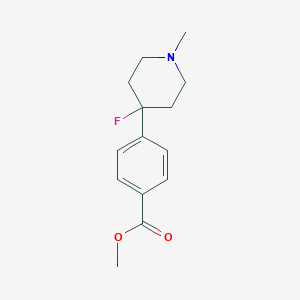

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)
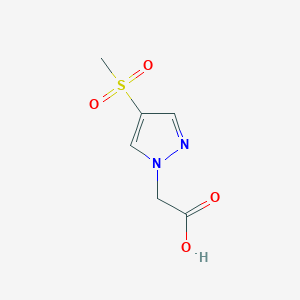
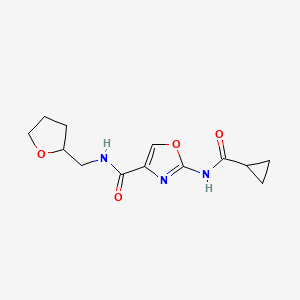
![8-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2837889.png)
